Ethyl 2-bromo-2-(oxetan-3-yl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-bromo-2-(oxetan-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO3/c1-2-11-7(9)6(8)5-3-10-4-5/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVMJQQIHJFTSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1COC1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Synthesis of 3,3-disubstituted oxetanes using alpha-bromo esters
Application Note: Synthesis of 3,3-Disubstituted Oxetanes via -Bromo Ester Homologation
Executive Summary
The 3,3-disubstituted oxetane moiety has emerged as a critical "magic methyl" bioisostere in modern drug discovery. It serves as a metabolically stable, polar surrogate for gem-dimethyl groups and carbonyl functionalities, offering reduced lipophilicity (LogP) and improved aqueous solubility without compromising structural fidelity.
While industrial routes often utilize diethyl malonate, this guide focuses on a homologation strategy using
Scientific Foundation & Mechanism
The "Gem-Dimethyl" Effect & Bioisosterism
Replacing a gem-dimethyl group with an oxetane ring reduces the calculated LogP (cLogP) by approximately 1.0 unit while maintaining the steric bulk required for receptor binding. Unlike carbonyls, the oxetane ether linkage is resistant to enzymatic hydrolysis and nucleophilic attack under physiological conditions.
The Synthetic Challenge: Ring Size Control
A common misconception is that direct reduction of an
-
Path A (Direct Reduction): Yields a
-halo alcohol ( ). Cyclization via 3-exo-tet forms an Epoxide (3-membered ring). -
Path B (Homologation): To achieve the oxetane (4-membered ring), a one-carbon extension is required to generate a
-leaving group relative to the nucleophilic oxygen ( ).
This protocol utilizes a Reformatsky-type homologation with formaldehyde (or an equivalent electrophile) to insert the necessary methylene unit.
Reaction Pathway Visualization
The following diagram illustrates the critical homologation step that differentiates oxetane synthesis from epoxide formation.
Figure 1: Strategic workflow distinguishing the homologation route (Green/Yellow) from the epoxide trap (Red).
Detailed Experimental Protocol
Phase 1: Reformatsky Homologation
Objective: Insert a methylene group to convert the
-
Activation: In a flame-dried 3-neck flask, suspend Zinc dust (1.5 equiv) in anhydrous THF. Activate by adding TMSCl (0.05 equiv) and stirring for 15 min at RT.
-
Addition: Add Ethyl
-bromoisobutyrate (1.0 equiv) dropwise to maintain a gentle reflux (initiate with a heat gun if necessary). Stir for 30 min to form the Reformatsky reagent. -
Homologation: Cool the mixture to 0°C. Add Paraformaldehyde (2.0 equiv, cracked/depolymerized thermally into the headspace or added as a suspension in THF) or gaseous Formaldehyde.
-
Note: Using a highly reactive aldehyde equivalent is crucial here.
-
-
Workup: Quench with saturated
. Extract with . The product is Ethyl 3-hydroxy-2,2-dimethylpropionate .
Phase 2: Diol Formation
Objective: Reduce the ester to a primary alcohol, generating a 2,2-disubstituted-1,3-propanediol.
-
Reagent: Suspend
(1.2 equiv) in anhydrous THF at 0°C. -
Reduction: Add the crude
-hydroxy ester (dissolved in THF) dropwise. -
Reaction: Allow to warm to RT and stir for 2 hours.
-
Fieser Quench: Carefully add water (
mL), 15% NaOH ( mL), and water ( mL) sequentially, where is the mass of LAH in grams. Filter the granular white precipitate. -
Isolation: Concentrate the filtrate to yield 2,2-dimethyl-1,3-propanediol .
Phase 3: One-Pot Cyclization (The "Williamson" Modification)
Objective: Selective activation of one hydroxyl group followed by intramolecular displacement. Why this method? It avoids the isolation of the monotosylate, which can be unstable.
-
Deprotonation 1: Dissolve the diol (1.0 equiv) in THF at 0°C. Add n-BuLi (1.0 equiv) dropwise. Stir for 15 mins.
-
Mechanistic Note: This deprotonates one alcohol statistically.
-
-
Activation: Add p-Toluenesulfonyl chloride (TsCl) (1.0 equiv). Stir for 1 hour at 0°C.
-
Result: Formation of the mono-tosylate.
-
-
Cyclization: Add a second portion of n-BuLi (1.1 equiv) dropwise.
-
Reflux: Warm to 60°C for 2-4 hours to drive the strained ring closure.
-
Purification: Aqueous workup followed by distillation (for volatile oxetanes) or column chromatography.
Data & Validation
Comparative Properties
The following table highlights why the 3,3-disubstituted oxetane is preferred over the gem-dimethyl or carbonyl analog.
| Property | Gem-Dimethyl ( | Carbonyl ( | Oxetane ( |
| LogP Effect | High (Lipophilic) | Low (Polar) | Medium-Low (Balanced) |
| H-Bond Acceptor | No | Yes | Yes (Moderate) |
| Metabolic Stability | Susceptible (Oxidation) | Susceptible (Reduction/Attack) | High (Stable Ether) |
| Solubility | Poor | Good | Excellent |
| Conformation | Flexible | Planar ( | Puckered ( |
Troubleshooting Guide
Figure 2: Decision tree for troubleshooting common synthetic failures.
Safety & Handling
-
Oxetane Volatility: Low molecular weight 3,3-disubstituted oxetanes (like 3,3-dimethyloxetane) are volatile. Avoid prolonged high-vacuum exposure; distill at atmospheric or slightly reduced pressure.
-
Ring Strain: Oxetanes are strained rings (~106 kJ/mol). While kinetically stable, they can polymerize violently in the presence of strong Lewis acids (e.g.,
). -
Organometallics: Handling n-BuLi and
requires strict anhydrous conditions and inert atmosphere (Argon/Nitrogen) to prevent fire hazards.
References
-
Wuitschik, G. et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[4][6] Angewandte Chemie International Edition. [Link]
-
Wuitschik, G. et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Aspects." Journal of Medicinal Chemistry. [Link]
-
Bull, J. A. et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews. [Link]
-
Lombardo, F. et al. (2004). "Metabolic Stability of Oxetanes." Journal of Medicinal Chemistry. [Link]
Sources
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
Application Note: Step-by-Step Synthesis of Ethyl 2-bromo-2-(oxetan-3-yl)acetate
Executive Summary
Objective: Provide a robust, scalable protocol for the synthesis of Ethyl 2-bromo-2-(oxetan-3-yl)acetate starting from oxetan-3-one .
Significance: The oxetane ring is a critical bioisostere for gem-dimethyl and carbonyl groups in modern medicinal chemistry, offering improved metabolic stability and solubility profiles [1]. The target compound serves as a high-value building block for Reformatsky reactions, allowing the introduction of the oxetane moiety into complex scaffolds.
Synthetic Strategy: The route employs a three-step linear sequence:
-
Horner-Wadsworth-Emmons (HWE) Olefination: Conversion of the ketone to the
-unsaturated ester. -
Catalytic Hydrogenation: Chemoselective reduction of the exocyclic alkene without compromising the strained oxetane ring.
-
Enolate-Mediated
-Bromination: Regioselective installation of the bromine atom using LHMDS and NBS at cryogenic temperatures to prevent ring opening or elimination.
Retrosynthetic Analysis & Workflow
The synthesis is designed to minimize acidic exposure, as oxetanes are susceptible to acid-catalyzed ring opening.
Figure 1: Linear synthetic route designed to preserve the oxetane ring integrity.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 2-(oxetan-3-ylidene)acetate
Reaction Type: Horner-Wadsworth-Emmons (HWE) Olefination Criticality: High. Ensures formation of the exocyclic double bond.
Reagents & Materials:
-
Oxetan-3-one (1.0 equiv)[1]
-
Triethyl phosphonoacetate (1.2 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM) for workup
Protocol:
-
Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.2 equiv) in anhydrous THF (0.5 M relative to phosphonate) at 0 °C.
-
Ylide Formation: Dropwise add triethyl phosphonoacetate (1.2 equiv). Stir at 0 °C for 30 minutes until gas evolution ceases and the solution becomes clear.
-
Addition: Cool the solution to -10 °C. Add a solution of oxetan-3-one (1.0 equiv) in minimal THF dropwise.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Visualization: KMnO4 stain; oxetanes do not stain well with UV).
-
Workup: Quench carefully with saturated aqueous NH4Cl. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1][2]
-
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Checkpoint: The product should be a colorless oil.[1]
-
1H NMR (CDCl3): Look for the vinyl proton singlet (~5.8 ppm) and the distinctive oxetane methylene signals splitting into multiplets due to the exocyclic double bond.
Step 2: Synthesis of Ethyl 2-(oxetan-3-yl)acetate
Reaction Type: Catalytic Hydrogenation Criticality: Extreme. Over-reduction or acidic conditions can open the ring.
Reagents:
-
Ethyl 2-(oxetan-3-ylidene)acetate (Intermediate 1)
-
Pd/C (10% w/w, dry or wet support) - Use 10 mol% loading
-
Ethanol (Absolute) or Ethyl Acetate
-
Hydrogen gas (Balloon pressure)[1]
Protocol:
-
Preparation: Dissolve Intermediate 1 in Ethanol (0.1 M).
-
Catalyst Addition: Carefully add Pd/C (10 wt% of substrate mass) under an inert atmosphere (Nitrogen purge). Safety: Pd/C is pyrophoric; keep wet with solvent.
-
Hydrogenation: Purge the flask with H2 gas (balloon). Stir vigorously at RT for 6–12 hours.
-
Monitoring: Monitor by 1H NMR aliquots. Disappearance of the vinyl proton indicates completion. Stop immediately upon completion to prevent hydrogenolysis of the C-O bonds [2].
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with Ethanol. Concentrate the filtrate under reduced pressure.
-
Purification: usually sufficiently pure. If necessary, rapid filtration through a short silica plug.
Data Validation:
-
1H NMR: The vinyl proton disappears. A new multiplet for the methine proton (oxetan-3-yl CH) appears around 3.3–3.5 ppm. The oxetane ring protons (4H) appear as multiplets around 4.4–4.8 ppm.
Step 3: Synthesis of Ethyl 2-bromo-2-(oxetan-3-yl)acetate
Reaction Type: Enolate Electrophilic Trapping Criticality: High. Requires cryogenic conditions to control regioselectivity and prevent elimination.
Reagents:
-
Ethyl 2-(oxetan-3-yl)acetate (Intermediate 2)
-
Lithium Hexamethyldisilazide (LHMDS), 1.0 M in THF (1.1 equiv)
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
THF, anhydrous
Protocol:
-
Enolate Formation: In a flame-dried flask, dissolve Intermediate 2 (1.0 equiv) in anhydrous THF (0.2 M). Cool to -78 °C (Dry ice/Acetone bath).
-
Deprotonation: Dropwise add LHMDS (1.1 equiv) over 10 minutes. Stir at -78 °C for 30 minutes. This generates the lithium enolate.
-
Bromination: Dissolve NBS (1.1 equiv) in minimal THF. Add this solution dropwise to the enolate at -78 °C. Keep the reaction in the dark (wrap flask in foil) to minimize radical side reactions.
-
Completion: Stir at -78 °C for 1 hour, then allow to warm to 0 °C over 30 minutes.
-
Quench: Quench with saturated aqueous NaHCO3 (do not use acid).
-
Workup: Extract with Diethyl Ether (3x). Wash with water and brine. Dry over MgSO4.
-
Purification: Flash chromatography (Silica, Hexanes/EtOAc). Note: The product is an alpha-bromo ester and may be unstable on silica for long periods. Elute quickly.
Mechanistic Insight: Enolate Bromination
The regioselectivity of Step 3 is governed by the formation of the kinetic enolate.
Figure 2: Mechanism of base-mediated alpha-bromination via the lithium enolate.
Quantitative Data Summary
| Parameter | Step 1 (HWE) | Step 2 (Hydrogenation) | Step 3 (Bromination) |
| Reagent Stoichiometry | 1.0 : 1.2 (Ketone:Phos) | 10 wt% Catalyst | 1.0 : 1.1 (Est:Base) |
| Temperature | 0°C | RT | -78°C |
| Time | 2–4 h | 6–12 h | 1.5 h |
| Expected Yield | 80–90% | 90–95% | 70–80% |
| Key Risk | Incomplete conversion | Ring opening (over-reduction) | Elimination to alkene |
References
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Physicochemical and Metabolic Modulators in Drug Discovery." Angewandte Chemie International Edition, 49(48), 8900-8944. Link
-
Grygorenko, O. O., et al. (2015). "Oxetanes in Drug Discovery: Structural and Synthetic Aspects." European Journal of Organic Chemistry, 2015(23), 5103-5132. Link
-
PubChem.[3][4] "Ethyl 2-(oxetan-3-ylidene)acetate."[4][5][6][7] National Center for Biotechnology Information. PubChem Compound Summary for CID 53308471. Link
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]
- 4. Ethyl 2-(oxetan-3-ylidene)acetate | C7H10O3 | CID 53308471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 2-(oxetan-3-ylidene)acetate | 922500-91-2 [sigmaaldrich.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. fluorochem.co.uk [fluorochem.co.uk]
Preparation of oxetane-functionalized beta-hydroxy esters
Application Note: Strategic Synthesis of Oxetane-Functionalized
Executive Summary
This guide details the synthesis of oxetane-functionalized
This protocol focuses on the Aldol addition of ester enolates to oxetan-3-one . We present two validated methodologies:
-
The Reformatsky Protocol (Zinc-mediated): High functional group tolerance; recommended for scale-up.
-
The Lithium Enolate Protocol (LDA-mediated): High reactivity; recommended for complex ester nucleophiles.
Strategic Analysis & Retrosynthesis
The target molecule is a
-
Disconnection: The strategic bond breakage occurs at the C(
)-C( ) bond. -
Synthons:
-
Electrophile: Oxetan-3-one (commercially available, volatile).
-
Nucleophile: Ester enolate (generated from
-bromo esters or alkyl esters).
-
Critical Design Consideration: While oxetanes are surprisingly stable to basic conditions (nucleophiles), they are highly susceptible to acid-catalyzed ring opening (forming 1,3-diols). Therefore, Lewis acidic conditions and strong protic acid workups must be avoided.
Figure 1: Retrosynthetic logic for accessing the oxetane-functionalized
Method A: The Reformatsky Protocol (Zinc-Mediated)
Best for: Scale-up, substrates with electrophilic functional groups (nitriles, ketones), and avoiding cryogenic conditions.
Mechanism
Zinc inserts into the C-Br bond of an
Reagents & Materials
-
Substrate: Ethyl bromoacetate (or derivative).
-
Electrophile: Oxetan-3-one (1.2 equivalents).
-
Metal: Zinc dust (activated).
-
Activator: Trimethylsilyl chloride (TMSCl) (5 mol%).
-
Solvent: Anhydrous THF (0.5 M).
Step-by-Step Protocol
-
Zinc Activation:
-
In a flame-dried 3-neck flask under Argon, suspend Zinc dust (1.5 equiv) in anhydrous THF.
-
Add TMSCl (0.05 equiv) and stir at RT for 15 mins to remove the oxide layer. Note: The suspension should turn slightly grey/dull.
-
-
Initiation:
-
Heat the suspension to a gentle reflux (65°C).
-
Add 10% of the total volume of the
-bromo ester. Wait for the exotherm (solvent boiling becomes more vigorous). If no initiation occurs, add a crystal of iodine.
-
-
Addition:
-
Once initiated, remove the heat source.
-
Add the remaining
-bromo ester dropwise over 20 minutes, maintaining a gentle reflux via the reaction's own exotherm. -
Stir for 30 mins at RT after addition is complete to ensure full enolate formation.
-
-
Coupling:
-
Cool the mixture to 0°C.
-
Add oxetan-3-one (1.2 equiv) as a solution in THF dropwise.
-
Allow to warm to RT and stir for 4 hours.
-
-
Quench (CRITICAL):
-
Pour the reaction mixture into a vigorously stirring solution of saturated aqueous NH₄Cl (buffered pH ~5-6). Do NOT use HCl.
-
-
Workup:
-
Extract with Et₂O (3x). Wash combined organics with brine.
-
Dry over Na₂SO₄ and concentrate at >100 mbar (oxetan-3-one is volatile; high vacuum can strip product if low MW).
-
Method B: The Lithium Enolate Protocol (LDA-mediated)
Best for: Complex esters where
Reagents
-
Base: Lithium Diisopropylamide (LDA) (freshly prepared or commercial).
-
Substrate: Methyl ester (e.g., Methyl acetate).
-
Electrophile: Oxetan-3-one.[1]
-
Solvent: THF (anhydrous).
Step-by-Step Protocol
-
Enolate Formation:
-
Cool a solution of LDA (1.1 equiv) in THF to -78°C .
-
Add the ester substrate (1.0 equiv) dropwise down the side of the flask to pre-cool it.
-
Stir at -78°C for 45 minutes.
-
-
Aldol Addition:
-
Add oxetan-3-one (1.2 equiv) neat or in minimal THF dropwise.
-
Crucial: Stir at -78°C for 1 hour. Do not warm to RT before quenching, as retro-aldol or polymerization can occur.
-
-
Quench:
-
While still at -78°C, add saturated aqueous NH₄Cl.
-
Allow the slurry to warm to RT.
-
-
Purification Note:
-
Flash chromatography on silica gel can be risky due to acidity. Pre-treat the silica column with 1% Triethylamine (Et₃N) in hexanes to neutralize acidic sites.
-
Comparative Analysis
| Feature | Reformatsky (Method A) | Li-Enolate (Method B) |
| Nucleophile | Ester / Acetate | |
| Reaction Temp | Reflux | -78°C |
| Moisture Sensitivity | Moderate | High |
| Functional Group Tolerance | Excellent (tolerates ketones, nitriles) | Low (ketones must be protected) |
| Risk of Ring Opening | Low (Zinc is mild) | Low (if quenched cold) |
| Scalability | High | Moderate (cryogenic costs) |
Workflow Visualization
Figure 2: Decision tree and workflow for synthesizing oxetane
Troubleshooting & Expert Tips
-
The "Disappearing" Product:
-
Cause: Oxetanes are acid-labile. Standard silica gel is slightly acidic (pH 5-6).
-
Solution: Deactivate silica gel with 1-2% triethylamine during column packing. Avoid CDCl₃ for NMR if it has been stored for long periods (HCl formation); filter CDCl₃ through basic alumina.
-
-
Incomplete Conversion (Reformatsky):
-
Cause: Zinc surface oxidation.
-
Solution: If TMSCl fails, wash Zn dust with dilute HCl, then water, acetone, and ether, and dry under high vacuum before use.
-
-
Volatility Warning:
-
Oxetan-3-one has a boiling point of ~140°C but has significant vapor pressure. Do not rotovap reaction mixtures containing the starting material at high vacuum/high heat if recovering starting material is necessary.
-
References
-
Wuitschik, G., et al. (2006).[2][3] "Oxetanes as Promising Modules in Drug Discovery."[2][4][5][6] Angewandte Chemie International Edition, 45(46), 7736–7739.[2][3] Link
-
Burkhard, J. A., et al. (2010).[3][4][7] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067.[3][7] Link
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3][7][8] Chemical Reviews, 116(19), 12150–12233. Link
-
Reformatsky Reaction Overview. Organic Chemistry Portal. Link
Sources
- 1. Taming 3-Oxetanyllithium Using Continuous Flow Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetanes as promising modules in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholar.google.com.au [scholar.google.com.au]
- 4. semanticscholar.org [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond! | CHIMIA [chimia.ch]
- 7. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
